REACTION_CXSMILES
|
CC1C=CC=CC=1C.[Cl:9][C:10]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[CH:13][C:11]=1[NH2:12].[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][C:22]=1[C:31]([F:34])([F:33])[F:32]>N1C=CC=CC=1>[Cl:9][C:10]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[CH:13][C:11]=1[NH:12][S:27]([C:24]1[CH:25]=[CH:26][C:21]([Cl:20])=[C:22]([C:31]([F:34])([F:32])[F:33])[CH:23]=1)(=[O:29])=[O:28]
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Name
|
|
Quantity
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200 mL
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Type
|
reactant
|
Smiles
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CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
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ClC1=C(N)C=CC(=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)S(=O)(=O)Cl)C(F)(F)F
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
While stirring the contents at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
Thereafter, the reaction mixture was heated
|
Type
|
STIRRING
|
Details
|
stirred for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux (140°-145° C.)
|
Type
|
TEMPERATURE
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Details
|
After cooling the reaction mixture to room temperature
|
Type
|
WASH
|
Details
|
it was thoroughly washed first with dilute hydrochloric acid
|
Type
|
DISTILLATION
|
Details
|
Subsequent to its dehydration with anhydrous sodium sulfate, o-xylene was distilled off under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |